4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-pyridin-4-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-1-3-13-4-2-6/h1-5H,(H2,12,16)(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZFIGHTHZXPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=N2)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation via Condensation and Cyclization
A common approach to synthesize pyrimidine derivatives involves the condensation of amidines with cyano-containing precursors or β-dicarbonyl compounds, followed by cyclization under controlled conditions.
For example, related pyrimidine carboxamides have been synthesized starting from 2-cyano-3-di(lower alkyl)aminoacrolein derivatives, which upon reaction with acetamidine hydrochloride in methanol and sodium methoxide, yield 4-amino-2-methylpyrimidine-5-carboxamide after reflux and crystallization steps. This method involves:
Cooling acetamidine hydrochloride in methanol.
Adding sodium methoxide solution to generate the amidine base.
Stirring with the cyanoacrylamide precursor at room temperature for 24 hours.
Heating to reflux for 1 hour.
Filtration and crystallization to isolate the product with melting point 265-267 °C.
This process highlights the importance of controlled temperature and stoichiometry to achieve the desired pyrimidine carboxamide structure.
Carboxamide Functional Group Formation
The carboxamide group at the 5-position of the pyrimidine ring can be introduced by:
Direct amidation of the corresponding carboxylic acid or ester precursor.
Conversion of nitrile intermediates to amides via hydrolysis under acidic or basic conditions.
Alternatively, the carboxamide may be formed during the cyclization step if the starting materials contain appropriate amide functionalities.
Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are critical for maximizing yield and purity.
Use of green chemistry principles, such as avoiding toxic reagents (e.g., phosphorus oxychloride) and minimizing waste, is increasingly emphasized.
Continuous flow reactors and phase transfer catalysts can improve reaction efficiency and scalability.
Environmental impact is reduced by selecting milder reaction conditions and recyclable catalysts.
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization temperature | 20-80 °C | Room temperature stirring followed by reflux |
| Reaction time (cyclization) | 24 h stirring + 1 h reflux | Ensures complete conversion |
| Catalyst for cross-coupling | Palladium-based (e.g., Pd(PPh3)4) | Requires inert atmosphere |
| Solvents | Methanol, DMF, toluene | Choice depends on step and solubility |
| Base | Sodium methoxide, potassium carbonate | Facilitates deprotonation and coupling |
| Purification | Filtration, crystallization | Yields crystalline product with high purity |
The preparation of this compound is closely related to methods used for other pyrimidine carboxamides, with adaptations for the pyridinyl substituent.
The key challenge lies in the selective formation of the pyrimidine ring and the efficient coupling of the pyridine moiety without side reactions.
Literature reports emphasize the importance of controlling reaction atmosphere (nitrogen or argon) to prevent oxidation and catalyst deactivation.
The melting point and chromatographic behavior of intermediates and final products serve as quality indicators.
The use of phase transfer catalysts and green methylating agents has been demonstrated in related pyrimidine syntheses to improve environmental profiles.
Chemical Reactions Analysis
Condensation Reactions
Condensation methods are widely used for constructing pyrimidine cores. For example, ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can undergo cyclization with formamide or phenyl isocyanate under thermal conditions (110–160°C) to form fused pyrimidine derivatives . This approach highlights the importance of controlled heating to avoid decomposition.
Table 1: Comparison of Synthetic Routes
| Method | Key Steps | Conditions | Yield |
|---|---|---|---|
| Condensation | Heating with formamide | 110–130°C | Moderate |
| Cyclization | Reaction with phenyl isocyanate | 120–160°C | Moderate |
Coupling Reactions
Amide formation is critical for introducing the carboxamide group. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) are commonly used as coupling agents to link carboxylic acids with amines. For instance, activated carboxylic acids react with substituted amines to form amide bonds, as demonstrated in the synthesis of pyrimidine derivatives .
Hydrogenation and Substitution
Pyridine derivatives often require hydrogenation to introduce amino groups. For example, nitro-N-oxide intermediates are hydrogenated over platinum catalysts to generate aminopyridine moieties, which are then substituted to form the target compound .
Reactivity Analysis
The compound’s functional groups—amino, carboxamide, and pyridinyl—drive its chemical behavior.
Amidation/Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. This reactivity is observed in analogous pyrimidine derivatives, where hydrolysis is a common pathway for structural modification .
Nucleophilic Substitution
Pyridine rings with electron-withdrawing groups (e.g., nitro) undergo nucleophilic substitution. For example, nitro groups in pyridine N-oxides can be reduced and substituted with cyanide or amines, as seen in the synthesis of pyridine derivatives .
Cyclization and Ring Expansion
Amino groups in pyrimidine cores participate in cyclization reactions. For instance, ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate reacts with formamide to form Schiff bases, which further cyclize to generate bicyclic structures .
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Carboxamide | Hydrolysis | Acidic/Basic | Carboxylic acid |
| Amino | Cyclization | Thermal | Bicyclic structures |
| Pyridinyl | Substitution | Redox | Modified pyridine derivatives |
Amide Bond Formation
The carboxamide group is typically formed via coupling reactions. For example, activated carboxylic acids (e.g., using EDCI/HOBT) react with amines to generate amides. This step is critical in synthesizing derivatives with diverse biological activities .
Amination/Hydrogenation
Pyridine N-oxides are hydrogenated to introduce amino groups. Platinum catalysts (e.g., Pt/V on carbon) enable selective reduction, as demonstrated in the synthesis of 4-amino-2,6-dichloropyridine .
Substitution and Cyclization
Pyridine rings with leaving groups (e.g., nitro, chlorine) undergo nucleophilic substitution. For example, ortho-substitution of pyridine N-oxides with trimethylsilyl cyanide generates precursors for further functionalization .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide exhibits potential antitumor properties. A notable study highlighted its ability to inhibit the activity of the epidermal growth factor receptor (EGFR) in HCT-116 cells, leading to decreased cell proliferation. This inhibition is crucial as EGFR is often overexpressed in various cancers.
Case Study:
In vitro studies showed that the compound significantly reduced the viability of cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. It was found to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib .
Data Table: COX-2 Inhibition Comparison
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This data indicates that the compound may serve as a viable alternative or adjunctive therapy in managing inflammatory conditions.
Protein Kinase Inhibition
The compound has been identified as a selective inhibitor of Protein Kinase B (PKB), which plays a critical role in cell survival and growth signaling pathways. Studies have reported that modifications to the compound can enhance its selectivity and potency against PKB, making it a candidate for cancer therapy due to its role in tumorigenesis .
Case Study:
In vivo experiments demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models, showcasing its therapeutic potential against cancer.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrimidine and pyridine rings have been shown to affect potency and selectivity against different biological targets.
Data Table: SAR Insights
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C2 | Methyl group addition | Increased COX-2 inhibition |
| C5 | Halogen substitution | Enhanced PKB selectivity |
These insights guide further research into analogs that may possess improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Carboxamides and Carboxylic Acids
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
- Structure : Replaces the pyridin-4-yl group with an ethylthio (-S-CH2CH3) substituent and substitutes carboxamide with a carboxylic acid.
- Reactivity: The ethylthio group introduces sulfur-based nucleophilicity, which may influence metabolic stability .
- Molecular Weight : 255.3 g/mol (vs. ~290–300 g/mol for the target compound) .
4-Amino-7-hydroxy-2-piperidin-1-yl-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid (4-chloro-phenyl)-amide
Pyridine-Pyrimidine Hybrids with Varied Substituents
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives
- Structure : Features dual substituted phenyl groups on the pyridine ring and a chloro substituent.
- Key Differences :
- Molecular Weight Range: 466–545 g/mol (bulkier than 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide) .
Carboxamide Derivatives in Pharmacological Contexts
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC)
- Structure: Imidazole-based carboxamide with a triazeno group.
- Key Differences: Pharmacokinetics: Plasma half-life of 35–36 min in humans and dogs, with 17–43% renal excretion. The imidazole ring may confer faster metabolism compared to pyrimidine analogs .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~290–300 | Pyridin-4-yl, carboxamide | N/A | Amide, amino, pyridine |
| 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | 255.3 | Ethylthio, carboxylic acid | N/A | Carboxylic acid, thioether |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | 466–545 | Chloro, substituted phenyls | 268–287 | Chlorine, aromatic rings |
| DIC | 182.2 | Triazeno, imidazole | N/A | Triazeno, carboxamide |
Key Research Findings
- Substituent Impact : Electron-withdrawing groups (e.g., chloro, nitro) on pyrimidine analogs increase melting points and may enhance target binding .
- Bioavailability : Carboxamide groups generally improve membrane permeability compared to carboxylic acids, as seen in DIC’s moderate oral absorption .
- Synthetic Feasibility : Multi-substituted pyridine-pyrimidine hybrids require optimized condensation protocols to achieve yields >70% .
Biological Activity
4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and its potential therapeutic applications.
The primary mechanism of action for this compound involves its role as an ATP-mimicking tyrosine kinase inhibitor . This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) , leading to the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK , which are crucial for cell survival and proliferation.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various human tumor cell lines, including:
- Colorectal carcinoma (HCT-116)
- Hepatocellular carcinoma (HepG-2)
- Breast cancer (MCF-7)
- Non-small cell lung cancer (A549)
These effects are attributed to the compound's ability to induce apoptosis and cell cycle arrest, particularly at the G2/M phase, thereby preventing mitosis .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promising antimicrobial and anti-inflammatory activities. It has been reported to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the compound's structure can significantly influence its biological activity. For instance:
- The presence of specific substituents on the pyridine ring enhances its potency as a kinase inhibitor.
- Variations in the carboxamide group can affect binding affinity and selectivity towards different kinases.
A notable finding is that certain analogues with optimized substituents exhibited a tenfold increase in inhibitory activity compared to their predecessors .
Data Table: Biological Activity Overview
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited EGFR activity in HCT-116 cells, leading to decreased cell viability and increased apoptosis markers.
- In Vivo Models : In animal models, the compound displayed reduced tumor growth rates when administered in conjunction with standard chemotherapy agents, suggesting a synergistic effect that enhances overall therapeutic efficacy .
Q & A
Q. What are the recommended synthesis routes for 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide?
Synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For pyrimidine-carboxamide derivatives, a common strategy involves coupling pyridinyl amines with activated carboxylic acid derivatives (e.g., using EDCI/HOBt for amide bond formation) . Catalytic methods, such as palladium-mediated cross-coupling, may enhance regioselectivity when introducing the pyridin-4-yl group . Purification typically involves recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures). For structural analogs like 4-Amino-5-methylpyrimidine, ammonia or alkylamines are used as nucleophiles under reflux conditions .
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Amide Coupling | 60-75% | EDCI/HOBt, DMF, RT, 12h | |
| Catalytic Cross-Coupling | 50-65% | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C |
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridin-4-yl vs. pyridin-2-yl) and amide proton shifts (δ 8.0-10.0 ppm) .
- HRMS : To verify molecular formula (C₁₀H₁₀N₄O₂ requires m/z 218.0804) .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
Contradictions in data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities; recrystallization or 2D NMR (COSY, HSQC) can resolve ambiguities .
Q. What safety precautions are essential during handling?
- Storage : Keep in airtight containers at 2-8°C, away from ignition sources (autoignition temperature >200°C for similar pyrimidines) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal exposure (LD₅₀ for analogs ranges 200-500 mg/kg in rodents) .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound interact with acetylcholinesterase (AChE)?
Molecular docking studies on pyrimidine-5-carboxamide derivatives reveal hydrogen bonding between the amide group and AChE’s catalytic triad (Ser200, His440) . The pyridinyl moiety may enhance π-π stacking with Trp84 in the active site. Kinetic assays (e.g., Ellman’s method) show mixed-type inhibition (Kᵢ ~10⁻⁷ M), suggesting dual binding to the catalytic site and peripheral anionic site .
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME assess logP (~1.5) and aqueous solubility (LogS ~-3.5), indicating moderate bioavailability .
- MD Simulations : Reveal stability in binding pockets over 100 ns trajectories, with RMSD <2.0 Å for AChE complexes .
- Metabolite Prediction : CYP3A4-mediated oxidation of the pyridine ring is a potential clearance pathway .
Q. How to resolve contradictions in enzymatic inhibition data across studies?
Discrepancies may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
